An In-depth Technical Guide to the Synthesis and Characterization of Hexaaquairon(II) Salts
An In-depth Technical Guide to the Synthesis and Characterization of Hexaaquairon(II) Salts
This technical guide provides a comprehensive overview of the synthesis and characterization of hexaaquairon(II) salts, intended for researchers, scientists, and professionals in drug development. The focus is on providing detailed experimental protocols, structured data presentation, and clear visual workflows for the preparation and analysis of these compounds. A primary example used throughout this guide is ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, a stable and widely used source of the hexaaquairon(II) ion.[1][2]
The hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, is the form that iron(II) takes when dissolved in water, resulting in a characteristic pale green solution.[3] Salts containing this complex ion are crucial reagents in analytical chemistry and serve as precursors for the synthesis of other iron compounds. Mohr's salt, with the formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a double salt of ferrous sulfate and ammonium sulfate that is readily crystallized and exhibits greater resistance to air oxidation than ferrous sulfate alone, making it an excellent primary standard for titrimetry.[1][2]
Synthesis of Hexaaquairon(II) Salts
The synthesis of hexaaquairon(II) salts can be achieved through several methods. A common approach for simple salts like ferrous sulfate heptahydrate (FeSO₄·7H₂O) involves the direct reaction of iron metal with dilute sulfuric acid.[4][5] However, for a more stable, crystalline product suitable for analytical standards, the preparation of Mohr's salt is preferred.
The synthesis of Mohr's salt is based on the crystallization from a solution containing equimolar amounts of hydrated ferrous sulfate and ammonium sulfate.[6][7] The addition of a small amount of dilute sulfuric acid is crucial to prevent the hydrolysis of the Fe²⁺ ion and to inhibit its oxidation to Fe³⁺.[6][8]
Experimental Protocol: Synthesis of Mohr's Salt
This protocol details the laboratory preparation of ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O).
Materials and Reagents:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
-
Beakers (250 mL)
-
Glass rod
-
Weighing balance
-
Heating apparatus (e.g., hot plate or Bunsen burner)
-
Crystallizing dish or china dish
-
Büchner funnel and suction flask
-
Filter paper
Procedure:
-
Preparation of Solutions: Weigh equimolar quantities of ferrous sulfate heptahydrate (e.g., 25.0 g) and ammonium sulfate.[9] Dissolve the ferrous sulfate in a minimal amount of distilled water in a beaker, acidified with a few drops of dilute sulfuric acid to prevent hydrolysis and oxidation.[8][9] In a separate beaker, dissolve the calculated amount of ammonium sulfate in distilled water to create a saturated solution.[9]
-
Mixing and Heating: Heat both solutions gently to approximately 50-60°C to ensure complete dissolution of the salts.[9]
-
Filtration: If any solid impurities are present, filter the hot solutions separately.
-
Crystallization: Mix the two hot, clear solutions in a crystallizing dish.[9] Allow the mixture to cool slowly and undisturbed. Pale green crystals of Mohr's salt will begin to form as the solution cools.[6] The process can be facilitated by free evaporation of the solvent or by cooling in an ice bath.[9]
-
Isolation and Drying: Once a sufficient quantity of crystals has formed, filter the product using a Büchner funnel under suction.[9] Wash the crystals with a very small amount of cold distilled water to remove any soluble impurities.[10] Finally, dry the crystals between sheets of filter paper. The crystals should be air-dried, as heating can cause the loss of water of hydration.[9]
Caption: Workflow for the synthesis of Mohr's salt.
Characterization of Hexaaquairon(II) Salts
A comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized hexaaquairon(II) salt. This involves a combination of titrimetric, spectroscopic, and analytical techniques.
Caption: Logical workflow for the characterization of a synthesized salt.
Titrimetric Analysis
Redox titration is a standard quantitative method to determine the percentage of iron(II) in a sample. The Fe²⁺ ions are titrated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium.[11][12]
Experimental Protocol: Redox Titration with KMnO₄
-
Standardization: Prepare a standard solution of the synthesized iron(II) salt of known concentration.
-
Titration: Pipette a known volume of the iron(II) salt solution into a conical flask and acidify with an excess of dilute sulfuric acid.[12]
-
Endpoint Detection: Titrate the solution with a standardized solution of potassium permanganate. The KMnO₄ solution acts as its own indicator; the endpoint is reached when the first persistent pink color appears in the solution, signifying that all Fe²⁺ has been oxidized to Fe³⁺.[11][12]
-
Calculation: The concentration of Fe²⁺ is calculated based on the stoichiometry of the redox reaction: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[11]
Table 1: Representative Titrimetric Analysis Data
| Parameter | Value |
|---|---|
| Mass of Mohr's Salt Sample | 0.855 g |
| Molarity of KMnO₄ Solution | 0.020 M |
| Average Titre Volume | 21.80 mL |
| Moles of KMnO₄ reacted | 4.36 x 10⁻⁴ mol |
| Moles of Fe²⁺ in sample | 2.18 x 10⁻³ mol |
| Calculated Mass of Fe²⁺ | 0.122 g |
| Purity of Mohr's Salt | 99.5% |
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of the iron nucleus. It provides precise information on the oxidation state, spin state, and coordination symmetry of the iron center.[13][14] For high-spin Fe(II) compounds like hexaaquairon(II) salts, characteristic isomer shift (δ) and quadrupole splitting (ΔE_Q) values are expected.
Table 2: Typical Mössbauer Spectroscopic Parameters for Fe(II) Compounds
| Parameter | Typical Value Range for High-Spin Fe(II) | Description |
|---|---|---|
| Isomer Shift (δ) | +0.9 to +1.3 mm/s (relative to iron) | Indicates the oxidation state; Fe(II) has a more positive shift than Fe(III).[15] |
| Quadrupole Splitting (ΔE_Q) | 1.5 to 3.5 mm/s | Arises from the interaction of the nuclear quadrupole moment with a non-cubic electric field gradient, indicating a distorted coordination environment.[15] |
Thermal Analysis
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated salts, TGA can be used to study the dehydration process and subsequent decomposition. The thermal decomposition of Mohr's salt in air involves several steps, including the loss of water molecules followed by the decomposition of the sulfates and oxidation of the iron.[16]
Table 3: Thermal Decomposition Stages of Iron(II) Sulfate Heptahydrate
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Resulting Product |
|---|---|---|---|
| Room Temp - ~150°C | ~27% | Loss of 3 H₂O molecules | FeSO₄·4H₂O[17] |
| ~150°C - ~300°C | ~13.5% | Loss of 3 H₂O molecules | FeSO₄·H₂O[17] |
| > 300°C | ~6.7% | Loss of final H₂O molecule | Anhydrous FeSO₄[17] |
Note: Decomposition temperatures and products can vary based on heating rate and atmosphere.
UV-Visible Spectroscopy
The pale green color of the [Fe(H₂O)₆]²⁺ ion is due to the absorption of light in the red region of the visible spectrum, which promotes a d-d electronic transition.[3][18] While these transitions are Laporte-forbidden and thus result in weak absorption bands (low molar absorptivity), they are characteristic of the complex. The position of the absorption maximum (λ_max) is sensitive to the ligand field strength.
Table 4: Spectroscopic and Structural Data for [Fe(H₂O)₆]²⁺
| Parameter | Typical Value | Source |
|---|---|---|
| Color of Aqueous Solution | Pale Green | [3] |
| Absorption Type | d-d transition | [19] |
| Molar Absorptivity (ε) | Weak (typically < 20 L mol⁻¹ cm⁻¹) | [18] |
| Fe-O Bond Length | ~2.13 Å | [20] |
| Coordination Geometry | Octahedral (often slightly distorted) |[20] |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional atomic arrangement, including precise bond lengths and angles.[20] For hexaaquairon(II) salts, these studies confirm the octahedral coordination of the Fe²⁺ ion by six water molecules.[20] The data reveals that the [Fe(H₂O)₆]²⁺ octahedron is often slightly distorted from perfect octahedral symmetry due to crystal packing effects and hydrogen bonding.[20]
References
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- 7. scribd.com [scribd.com]
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- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
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- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate | Semantic Scholar [semanticscholar.org]
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- 18. people.bath.ac.uk [people.bath.ac.uk]
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- 20. Hexaaquairon(II) Ion|[Fe(H2O)6]2+|RUO [benchchem.com]
